

# Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-7 and BGB-15025

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): **Hpk1-IN-7** and BGB-15025. HPK1 is a critical negative regulator of T-cell and B-cell activation, making it a promising target for cancer immunotherapy.[1][2][3] By inhibiting HPK1, these compounds aim to enhance the anti-tumor immune response. This document summarizes their biochemical potency, selectivity, cellular activity, and preclinical in vivo efficacy, supported by experimental data and detailed methodologies.

#### **Introduction to HPK1**

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3] It functions as a key negative feedback regulator in the T-cell receptor (TCR) signaling pathway.[1][4] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at the Ser376 residue.[5][6] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the subsequent ubiquitination and degradation of SLP-76, which dampens T-cell activation and proliferation.[2] Pharmacological inhibition of HPK1 is therefore being explored as a strategy to boost T-cell mediated anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[7]

#### **Biochemical and Cellular Performance**



**Hpk1-IN-7** and BGB-15025 are both highly potent inhibitors of HPK1 with nanomolar efficacy in biochemical assays. BGB-15025 demonstrates slightly greater potency with a biochemical IC50 of 1.04 nM compared to 2.6 nM for **Hpk1-IN-7**.[7][8] Both compounds exhibit good selectivity profiles, a crucial attribute for minimizing off-target effects.

**Data Presentation: In Vitro Performance** 

| Parameter                | Hpk1-IN-7<br>(Compound 24)     | BGB-15025                     | Reference |
|--------------------------|--------------------------------|-------------------------------|-----------|
| Biochemical HPK1<br>IC50 | 2.6 nM                         | 1.04 nM (at Km ATP)           | [4][7][8] |
| Cellular pSLP-76 IC50    | ~50 nM (Human T-cell<br>assay) | 150 ± 14 nM (Jurkat<br>cells) | [4]       |
| IL-2 Production EC50     | Not explicitly stated          | 267 ± 39 nM (Jurkat<br>cells) | [4]       |

Note: Cellular assay data may not be directly comparable due to different cell lines and experimental conditions.

### **Data Presentation: Kinase Selectivity**

Both inhibitors have been profiled for selectivity against other kinases, particularly within the MAP4K family, to which HPK1 belongs.

**Hpk1-IN-7** Selectivity Profile: When tested in a panel of over 300 kinases, **Hpk1-IN-7** was found to be highly selective.[4]



| Kinase        | Selectivity (Fold vs. HPK1) | IC50 (nM) |
|---------------|-----------------------------|-----------|
| HPK1 (MAP4K1) | 1x                          | 2.6       |
| GLK (MAP4K3)  | 54x                         | 140       |
| GCK (MAP4K2)  | 390x                        | >1000     |
| HGK (MAP4K4)  | 466x                        | >1000     |
| KHS (MAP4K5)  | 395x                        | >1000     |
| MINK (MAP4K6) | 577x                        | >1000     |
| IRAK4         | 23x                         | 59        |

(Data derived from Degnan AP, et al., 2021)[4][9]

BGB-15025 Selectivity Profile: BGB-15025 also shows a good selectivity profile against other MAP4K family members.[7]

| Kinase         | IC50 (nM) | Assay Condition |
|----------------|-----------|-----------------|
| MAP4K1 (HPK1)  | 1.04      | Km ATP          |
| MAP4K1 (HPK1)  | 62        | 1mM ATP         |
| MAP4K2 (GCK)   | >10000    | 1mM ATP         |
| MAP4K3 (GLK)   | 5520      | 1mM ATP         |
| MAP4K4 (HGK)   | >10000    | 1mM ATP         |
| MAP4K5 (KHS)   | 362       | 1mM ATP         |
| MAP4K6 (MINK1) | >10000    | 1mM ATP         |

(Data derived from Liu Y, et al., 2022)[7]

## **In Vivo Efficacy and Pharmacokinetics**



Both compounds have demonstrated anti-tumor activity in preclinical syngeneic mouse models, particularly in combination with anti-PD-1 therapy.

**Data Presentation: In Vivo Performance** 

| Parameter             | Hpk1-IN-7                                                                                           | BGB-15025                                                                         | Reference |
|-----------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Syngeneic Models      | MC38 (colorectal)                                                                                   | GL261 (glioma), CT26<br>(colorectal), EMT-6<br>(breast)                           |           |
| Combination Therapy   | Robust enhancement of anti-PD-1 efficacy. 100% cure rate vs 20% with anti-PD-1 alone in MC38 model. | Demonstrated combination effect with anti-PD-1 antibody in CT26 and EMT-6 models. |           |
| Single Agent Activity | Not explicitly stated                                                                               | Anti-tumor activity in GL261 tumor model.                                         | [7]       |
| Clinical Status       | Preclinical                                                                                         | Phase I clinical trial (NCT04649385)                                              | [7][10]   |

**Data Presentation: Pharmacokinetics (Mouse)** 

| Parameter                             | Hpk1-IN-7                       | BGB-15025                                |
|---------------------------------------|---------------------------------|------------------------------------------|
| Administration Route                  | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.)                              |
| Oral Bioavailability                  | ~100%                           | Orally bioavailable (exact % not stated) |
| Plasma Clearance (i.v.)               | 43 mL/min/kg (at 1 mg/kg)       | Not stated                               |
| Volume of Distribution (i.v.)         | 4.4 L/kg (at 1 mg/kg)           | Not stated                               |
| Oral Cmax (20 mg/kg)                  | 5.3 μΜ                          | Not stated                               |
| Oral AUC <sub>0-24</sub> h (20 mg/kg) | 19 μM·h                         | Not stated                               |

(Hpk1-IN-7 data derived from Degnan AP, et al., 2021)[9]



## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: HPK1 negatively regulates TCR signaling.





Click to download full resolution via product page

Caption: General workflow for HPK1 inhibitor evaluation.





Click to download full resolution via product page

Caption: Key comparison points for **Hpk1-IN-7** and BGB-15025.

## **Experimental Protocols**

Detailed experimental procedures are crucial for the interpretation and replication of results. Below are generalized protocols for the key assays cited in the analysis of **Hpk1-IN-7** and BGB-15025.

# Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the enzymatic activity of HPK1 by measuring the amount of ADP produced from ATP during the phosphorylation reaction.

- Reagents: Recombinant human HPK1 enzyme, kinase buffer, ATP, a suitable substrate (e.g., Myelin Basic Protein), and a detection reagent like ADP-Glo™.
- Procedure:



- 1. Add the test inhibitor (**Hpk1-IN-7** or BGB-15025) at various concentrations to the wells of a 384-well plate. Include a DMSO control.
- 2. Add the HPK1 enzyme to the wells and incubate briefly.
- 3. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- 4. Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
- 5. Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP.
- 6. Add a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
- 7. Measure the luminescent signal, which is directly proportional to HPK1 activity.
- 8. Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.[11]

#### Cellular Phospho-SLP76 (pSLP-76) Assay

This assay measures the ability of an inhibitor to block the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.

- Cell Line: Human T-cell lines like Jurkat or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.[6][12]
- Procedure:
  - 1. Seed the cells in a 96-well plate.
  - 2. Pre-incubate the cells with various concentrations of the test inhibitor or DMSO vehicle control for a specified time.
  - 3. Stimulate the cells to activate the TCR pathway and induce HPK1 activity. This is typically done using anti-CD3/CD28 antibodies or other stimulants like H<sub>2</sub>O<sub>2</sub>.[12][13]



- 4. After stimulation, lyse the cells to release intracellular proteins.
- 5. Quantify the level of phosphorylated SLP-76 (Ser376) in the cell lysates using a sensitive immunoassay, such as a sandwich ELISA or a TR-FRET assay.[6][13] These assays use a capture antibody specific for total SLP-76 and a detection antibody specific for the phosphorylated form.
- 6. Calculate the IC50 value, representing the concentration of inhibitor required to reduce the pSLP-76 signal by 50%.

### In Vivo Syngeneic Mouse Tumor Model

This experiment evaluates the anti-tumor efficacy of the inhibitors in immunocompetent mice bearing tumors derived from a compatible mouse cell line.

- Animal Model: Syngeneic mouse strains (e.g., C57BL/6 or BALB/c) are used.
- Tumor Cell Lines: Common cell lines include MC38 or CT26 (colon carcinoma), and EMT-6 (breast cancer).[7][14][15]
- Procedure:
  - 1. Tumor cells are implanted subcutaneously into the flank of the mice.
  - 2. Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.[16]
  - 3. Treatment groups may include: Vehicle control, inhibitor monotherapy (e.g., **Hpk1-IN-7** or BGB-15025 administered orally), anti-PD-1 antibody monotherapy (administered intraperitoneally), and a combination of the inhibitor and the anti-PD-1 antibody.
  - 4. Treatments are administered according to a defined schedule (e.g., daily for the inhibitor, twice weekly for the antibody).
  - 5. Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
  - 6. Efficacy is determined by comparing the tumor growth inhibition (TGI) between the treatment groups and the vehicle control group. At the end of the study, tumors and



spleens may be harvested for pharmacodynamic and immune cell analysis.[17]

#### Conclusion

Both **Hpk1-IN-7** and BGB-15025 are potent and selective inhibitors of HPK1 that have demonstrated significant promise in preclinical models of cancer immunotherapy.

- BGB-15025 shows slightly higher biochemical potency and has progressed into Phase I clinical trials, indicating a clear path toward potential clinical application.[7][10] Its efficacy has been demonstrated across multiple syngeneic models as both a single agent and in combination therapy.[7]
- Hpk1-IN-7 exhibits excellent oral bioavailability in mice and has shown dramatic, curativeintent efficacy in the MC38 colorectal cancer model when combined with an anti-PD-1
  antibody.[9] Its comprehensive preclinical characterization provides a strong rationale for its
  potential as an immunotherapeutic agent.

The data presented in this guide, derived from publicly available sources, suggests that HPK1 inhibition is a viable and potent strategy for enhancing anti-tumor immunity. The continued development and clinical investigation of inhibitors like BGB-15025 will be critical in validating the therapeutic potential of this target for patients with cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation -PMC [pmc.ncbi.nlm.nih.gov]



- 4. Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1 PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. biofeng.com [biofeng.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodesign-services.com [oncodesign-services.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-7 and BGB-15025]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8193499#comparative-analysis-of-hpk1-in-7-and-bgb-15025]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com